molecular formula C10H16O3 B1404131 Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate CAS No. 1057093-96-5

Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate

Cat. No.: B1404131
CAS No.: 1057093-96-5
M. Wt: 184.23 g/mol
InChI Key: XPNOAESFIZNKOW-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate (CAS: 1057093-96-5) is an ester derivative featuring a 2,2-dimethylcyclopropyl substituent attached to the β-keto position of the ethyl oxopropanoate backbone. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol . The cyclopropane ring introduces significant steric strain and electronic effects, which can enhance metabolic stability and modulate reactivity in synthetic applications.

Properties

IUPAC Name

ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)5-8(11)7-6-10(7,2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNOAESFIZNKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium.

    Esterification: The cyclopropyl group is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain biological targets. This reactivity can lead to the inhibition or activation of specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs. Aromatic Substituents : The dimethylcyclopropyl group offers unique steric constraints and metabolic stability compared to planar aromatic substituents (e.g., phenyl, pyridinyl) .
  • Electron Effects : Fluorophenyl and dichlorophenyl derivatives exhibit distinct electronic profiles due to electronegative substituents, influencing reactivity in nucleophilic additions or condensations .
  • Heterocyclic Variants : Pyridinyl and indolyl derivatives (e.g., 8a–c , 16) introduce hydrogen-bonding capabilities, enhancing interactions in biological systems .

Key Observations :

  • Pyridinyl derivatives (e.g., 8a–c) achieve moderate-to-high yields (45–72%) via base-catalyzed condensations .
  • Grubbs catalyst enables efficient synthesis of cyclic derivatives (e.g., dihydropyrrole) under mild conditions .

Key Observations :

  • Dichlorophenyl and aminopyridine derivatives show direct relevance in oncology .

Key Observations :

  • Nitrophenyl and chloro derivatives require stringent safety protocols due to toxicity .
  • The dimethylcyclopropyl variant’s safety profile is unconfirmed but likely aligns with ester class hazards.

Biological Activity

Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl moiety that contributes to its reactivity and biological interactions. The compound's molecular formula is C11H18O3C_{11}H_{18}O_3, with a molecular weight of 198.26 g/mol. Its structural uniqueness arises from the combination of the cyclopropyl group and the ester functional group, which may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Cyclopropyl Group : This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane.
  • Esterification : The cyclopropyl compound is reacted with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) under reflux conditions to yield the desired ester.

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The cyclopropyl group introduces strain in the molecule, enhancing its reactivity towards specific biological targets. This can lead to inhibition or activation of certain biochemical pathways, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Preliminary findings suggest that compounds with similar structures exhibit significant antibacterial properties, indicating potential for this compound as well.

Cytotoxicity

Research has also assessed the cytotoxic effects of this compound on different cell lines. In vitro studies reveal that it may exhibit cytotoxic activity comparable to known chemotherapeutic agents, suggesting its potential use in cancer treatment .

Case Studies

  • Antibacterial Assays : A study demonstrated that derivatives similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.073 to 0.125 mg/mL against pathogenic bacteria . This indicates strong antibacterial activity.
  • Cytotoxicity Evaluation : Another investigation reported that related compounds exhibited LC50 values between 280 and 765 μg/mL against various cancer cell lines, suggesting moderate cytotoxicity that could be further optimized for therapeutic applications.

Comparative Analysis

Compound NameStructureBiological ActivityMIC/LC50 Values
This compoundStructureAntibacterial, CytotoxicTBD
Ethyl 3-(4-fluorophenyl)-3-oxopropanoateStructureAntibacterialMIC: 0.125 mg/mL
Methyl 3-(2,2-dimethylcyclopropyl)-3-oxobutanoateStructureCytotoxicLC50: 765 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(2,2-dimethylcyclopropyl)-3-oxopropanoate

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